molecular formula C11H9BrN2O2 B13665082 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13665082
M. Wt: 281.10 g/mol
InChI Key: KRAUIOZSJBPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated methoxyphenyl group attached to an imidazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to formylation to introduce the aldehyde group, followed by cyclization with appropriate reagents to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group and the imidazole ring can form specific interactions with these targets, leading to modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenyl benzenesulfonate
  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • Tris(5-bromo-2-methoxyphenyl)antimony

Uniqueness

2-(5-Bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(12)4-9(10)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

KRAUIOZSJBPJAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.